molecular formula C17H17FN2O4 B5822689 N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5822689
M. Wt: 332.33 g/mol
InChI Key: DHEMLZGEEHFFKH-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-nitrophenyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Acylation: The formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.

    Etherification: The formation of the phenoxy linkage through the reaction of a phenol with an alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and fluorination reactions, followed by acylation and etherification under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of N-(2-fluoro-5-aminophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-[4-(propan-2-yl)phenoxy]acetic acid and the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.

    Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-(2-fluoro-5-nitrophenyl)-2-[4-(methyl)phenoxy]acetamide
  • N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]propionamide

Uniqueness

N-(2-fluoro-5-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro group can enhance its metabolic stability and binding interactions, while the nitro group can influence its reactivity and potential biological activity.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-11(2)12-3-6-14(7-4-12)24-10-17(21)19-16-9-13(20(22)23)5-8-15(16)18/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEMLZGEEHFFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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